molecular formula C11H21NO2 B14783226 Methyl 2-tert-butylpiperidine-4-carboxylate

Methyl 2-tert-butylpiperidine-4-carboxylate

Cat. No.: B14783226
M. Wt: 199.29 g/mol
InChI Key: FYRMTGYIVASAQX-UHFFFAOYSA-N
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Description

Methyl 2-tert-butylpiperidine-4-carboxylate is a chemical compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-tert-butylpiperidine-4-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with 4-piperidone, followed by esterification with methanol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature and pressure to optimize yield and purity. The final product is usually purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-tert-butylpiperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-tert-butylpiperidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the development of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-tert-butylpiperidine-4-carboxylate depends on its specific application. In drug development, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
  • tert-Butyl 2-methylpyrrolidine-1-carboxylate

Uniqueness

Methyl 2-tert-butylpiperidine-4-carboxylate is unique due to its specific structural features, which confer distinct reactivity and properties. Its tert-butyl group provides steric hindrance, influencing its chemical behavior and making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

methyl 2-tert-butylpiperidine-4-carboxylate

InChI

InChI=1S/C11H21NO2/c1-11(2,3)9-7-8(5-6-12-9)10(13)14-4/h8-9,12H,5-7H2,1-4H3

InChI Key

FYRMTGYIVASAQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(CCN1)C(=O)OC

Origin of Product

United States

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